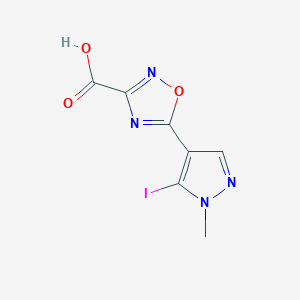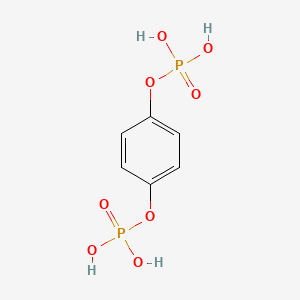
p-Phenylenediphosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Phenylenediphosphoric acid: is an organophosphorus compound characterized by the presence of two phosphoric acid groups attached to a benzene ring at the para positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrolysis of Dichlorophosphine or Dichlorophosphine Oxide: This method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide to produce p-Phenylenediphosphoric acid.
Dealkylation of Dialkyl Phosphonates: The dealkylation of dialkyl phosphonates under acidic conditions (e.g., hydrochloric acid) or using the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) is another effective method.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Phenylenediphosphoric acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of one or more functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Phenylenediphosphoric acid is used as a precursor in the synthesis of various organophosphorus compounds. It is also employed in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of p-Phenylenediphosphoric acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phenylphosphonic Acid: Similar in structure but with only one phosphonic acid group attached to the benzene ring.
Benzenephosphonic Acid: Another related compound with a single phosphonic acid group.
Diphenylphosphoric Acid: Contains two phosphoric acid groups attached to different benzene rings.
Uniqueness: p-Phenylenediphosphoric acid is unique due to the presence of two phosphoric acid groups at the para positions of the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H8O8P2 |
|---|---|
Molekulargewicht |
270.07 g/mol |
IUPAC-Name |
(4-phosphonooxyphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H8O8P2/c7-15(8,9)13-5-1-2-6(4-3-5)14-16(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) |
InChI-Schlüssel |
SGRJYDWQGVXJFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OP(=O)(O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



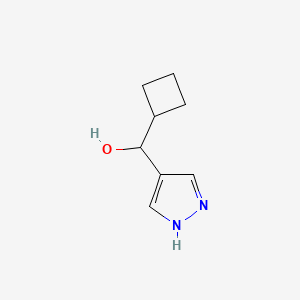
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
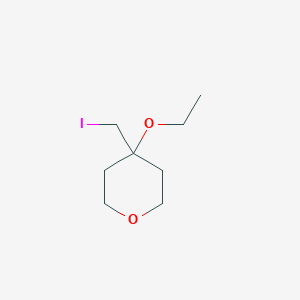

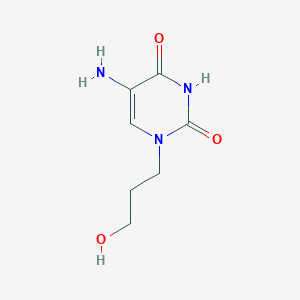

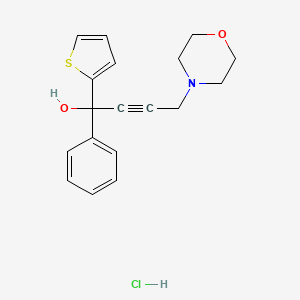
![1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine](/img/structure/B13073595.png)
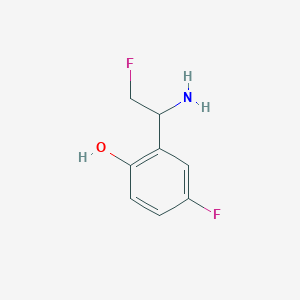
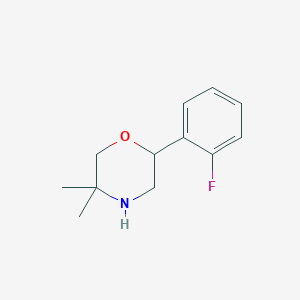
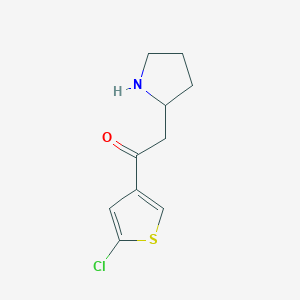
![1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13073613.png)
